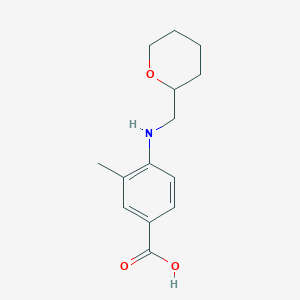

3-Methyl-4-(oxan-2-ylmethylamino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

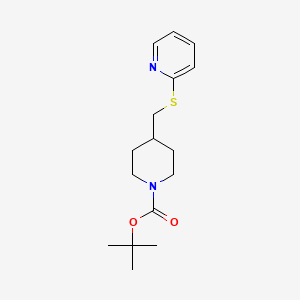

“3-Methyl-4-(oxan-2-ylmethylamino)benzoic acid” is a chemical compound with the CAS Number: 1274099-17-0 . Its molecular weight is 249.31 and its IUPAC name is 3-methyl-4-[(tetrahydro-2H-pyran-2-ylmethyl)amino]benzoic acid . The compound is also known as 3-methyl-4-{[(oxan-2-yl)methyl]amino}benzoic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H19NO3/c1-10-8-11(14(16)17)5-6-13(10)15-9-12-4-2-3-7-18-12/h5-6,8,12,15H,2-4,7,9H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación

Environmental Protection

A study highlighted concerns regarding the environmental effects of commonly used organic ultraviolet (UV) filters in sunscreens, including oxybenzone, which is chemically related to benzoic acid derivatives. These compounds have been found in water sources worldwide and are not easily removed by common wastewater treatment techniques. Oxybenzone, specifically, has been implicated in contributing to coral reef bleaching. This research emphasizes the importance of developing environmentally friendly UV filters that minimize ecological impacts (Schneider & Lim, 2019).

Food and Feed Additives

Benzoic acid, a structurally related compound, is widely used as an antibacterial and antifungal preservative in foods and feeds. Recent studies have shown that it could improve gut functions, which is derived from the promotion of digestion, absorption, and barrier functions in the gut. Appropriate levels of benzoic acid might improve gut functions via regulating enzyme activity, redox status, immunity, and microbiota (Mao et al., 2019).

Pharmaceutical Applications

Research on various biological activities of coumarin and oxadiazole derivatives, which share structural similarities with "3-Methyl-4-(oxan-2-ylmethylamino)benzoic acid," has shown wide-ranging pharmacological effects. These include anti-diabetic, anti-viral, anti-microbial, anticancer, antioxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive activities. This demonstrates the potential for developing potent drugs from these classes of compounds (Jalhan et al., 2017).

Methane Conversion and Green Chemistry

A review on the utilization of methane for catalytic methylation of aromatic compounds, including benzoic acid derivatives, highlighted the green chemistry perspectives. This process involves oxidative methylation, requiring oxygen as a stoichiometric reactant, and offers a promising route for converting methane into more valuable hydrocarbons using zeolite catalysts. This approach aligns with green chemistry principles by potentially reducing greenhouse gas emissions and converting underutilized natural gas reserves into transportable fuels and valuable petrochemicals (Adebajo, 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-4-(oxan-2-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-10-8-11(14(16)17)5-6-13(10)15-9-12-4-2-3-7-18-12/h5-6,8,12,15H,2-4,7,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBLATHNFZQOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NCC2CCCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2726823.png)

![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,4-diazepane](/img/structure/B2726825.png)

![N-(3-fluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2726826.png)

![N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2726828.png)

![1-(2-Fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine](/img/structure/B2726831.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2726833.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2726834.png)

![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2726841.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2726844.png)